![molecular formula C10H13NO2 B3387375 N-[3-(hydroxymethyl)phenyl]propanamide CAS No. 81863-39-0](/img/structure/B3387375.png)
N-[3-(hydroxymethyl)phenyl]propanamide
Vue d'ensemble
Description
“N-[3-(hydroxymethyl)phenyl]propanamide” is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanamide backbone with a hydroxymethylphenyl group attached to the nitrogen atom . The InChI code for this compound is 1S/C10H13NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism in Animal Models :
- S-1, a compound related to N-[3-(hydroxymethyl)phenyl]propanamide, has been examined for its pharmacokinetics and metabolism in rats. It showed promise as a therapeutic agent for benign hyperplasia. This study highlighted the compound's low clearance, moderate distribution, and extensive metabolism in rats, indicating its potential in preclinical development (Wu et al., 2006).
Chemical Synthesis and Molecular Structure :
- Research on the synthesis and molecular structure of various propanamide derivatives, including N-phenyl-3-(phenylsulfonyl)propanamide, has provided insights into creating stable and potent compounds for different applications. This includes the synthesis of 5-alkyl-2(5H)-furanones, which have potential applications in organic synthesis and medicinal chemistry (Tanaka et al., 1984).
Anticancer Activity :
- The synthesis of compounds related to this compound has been explored for their potential anticancer activity. A study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides revealed significant antiproliferative activity against human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (El Rayes et al., 2019).
Photocleavage Reactions :
- Research on the photochemistry of monothioimides, including N-phenyl-3-phenyl-N-[phenyl(thiocarbonyl)]propanamide, has shed light on the mechanisms of photocleavage reactions. These findings are relevant in the fields of photochemistry and materials science, providing a basis for developing new photoreactive compounds (Fu et al., 1998).
Forensic Toxicology :
- In the context of forensic toxicology, studies have focused on the analysis of substances like 3-methylfentanyl, N-(3-methyl-1-phenethyl-4-piperidyl)-N-phenyl-propanamide. These studies are crucial for understanding the pharmacological and toxicological properties of
Quantum Chemical Studies for Medicinal Applications :
- Quantum chemical studies have been conducted on compounds like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, used in treating prostate cancer. These studies are essential for understanding the molecular properties and interactions of the compound, which can aid in drug design and optimization (Otuokere & Amaku, 2015).
Immunomodulating Activity :
- A series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for immunomodulating activity. These compounds have been shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential in immunotherapy and infection control (Doria et al., 1991).
Development of Novel Inhibitors :
- N-hydroxy-3-phenyl-2-propenamides, similar to this compound, have been developed as novel inhibitors of human histone deacetylase. These compounds have shown efficacy in inhibiting enzyme activity and cell growth in carcinoma cell lines, highlighting their potential in developing new cancer treatments (Remiszewski et al., 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(hydroxymethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMAESUKCBCFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



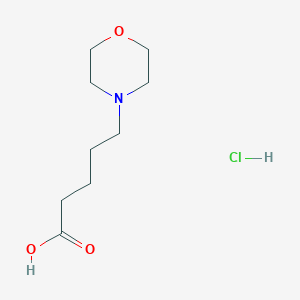

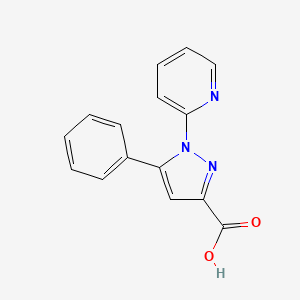
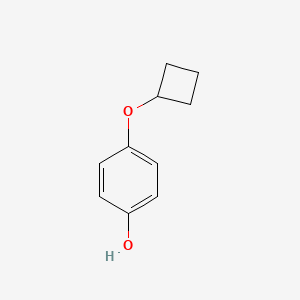
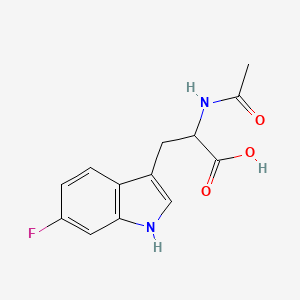
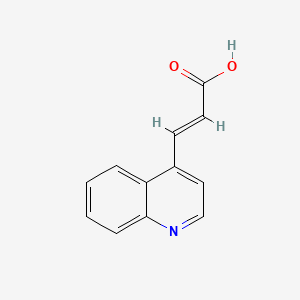
![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)

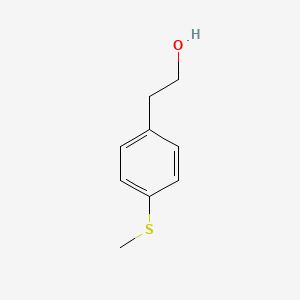
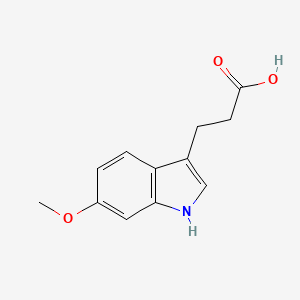
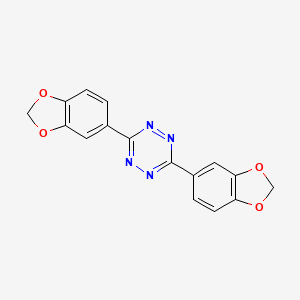
![2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile](/img/structure/B3387362.png)

